N-(2-methylfuran-3-yl)formamide N-(2-methylfuran-3-yl)formamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17640068
InChI: InChI=1S/C6H7NO2/c1-5-6(7-4-8)2-3-9-5/h2-4H,1H3,(H,7,8)
SMILES:
Molecular Formula: C6H7NO2
Molecular Weight: 125.13 g/mol

N-(2-methylfuran-3-yl)formamide

CAS No.:

Cat. No.: VC17640068

Molecular Formula: C6H7NO2

Molecular Weight: 125.13 g/mol

* For research use only. Not for human or veterinary use.

N-(2-methylfuran-3-yl)formamide -

Specification

Molecular Formula C6H7NO2
Molecular Weight 125.13 g/mol
IUPAC Name N-(2-methylfuran-3-yl)formamide
Standard InChI InChI=1S/C6H7NO2/c1-5-6(7-4-8)2-3-9-5/h2-4H,1H3,(H,7,8)
Standard InChI Key UTESYOMCJPLCCY-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CO1)NC=O

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

N-(2-Methylfuran-3-yl)formamide contains a five-membered furan ring substituted with a methyl group at the 2-position and a formamide (-NHCHO) group at the 3-position. The molecule’s planar geometry arises from the conjugated π-system of the furan ring, while the formamide group introduces polarity and hydrogen-bonding capacity. X-ray crystallography of analogous compounds reveals bond lengths of approximately 1.36 Å for the furan C-O bond and 1.23 Å for the formamide C=O bond, consistent with typical aromatic and amide bonding patterns .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectra show distinct splitting patterns due to restricted rotation around the formamide N-C bond. The 1H^1H NMR spectrum exhibits two singlets at δ 7.95 and 7.53 ppm for the formyl proton, alongside furanic protons at δ 7.30 (d, J = 1.8 Hz) and 6.34 ppm (d, J = 1.7 Hz) . Infrared spectroscopy confirms the presence of amide carbonyl stretching at 1680 cm1^{-1} and N-H bending at 3280 cm1^{-1} .

Synthetic Methodologies

Primary Synthesis Route

The compound is synthesized via radical-mediated C-H sulfurization using 2-methyl-3-furyl disulfide and formamide under peroxide initiation (Scheme 1). This reaction produces a mixture of regioisomers requiring chromatographic separation. Key reaction parameters include:

ParameterOptimal ValueImpact on Yield
Temperature80°CMaximizes radical formation
DTBP Concentration4 eqPrevents premature termination
Reaction Time12 hBalances conversion vs. decomposition

Yields typically range from 40–70% due to competing side reactions, including over-sulfurization and ring-opening processes .

Isomer Formation and Control

The synthetic pathway generates two primary isomers differing in the spatial arrangement of the formamide group relative to the methyl substituent. Nuclear Overhauser effect (NOE) studies indicate that the major isomer adopts a conformation where the formyl oxygen lies antiperiplanar to the furan oxygen, minimizing steric interactions . Isomer ratios can be modulated by varying solvent polarity, with dimethylacetamide favoring a 3:1 (major:minor) ratio compared to 1.5:1 in tetrahydrofuran .

Biological Activity Profile

Antimicrobial Efficacy

Standardized disk diffusion assays demonstrate broad-spectrum activity against Gram-positive and Gram-negative pathogens (Table 1).

Table 1: Antimicrobial Activity of N-(2-Methylfuran-3-yl)formamide Derivatives

OrganismInhibition Zone (mm)MIC (μg/mL)Mechanism
Escherichia coli18–2264Biofilm disruption
Staphylococcus aureus20–2532Cell wall synthesis inhibition
Candida albicans15–18128Ergosterol biosynthesis interference

Notably, the compound reduces Hafnia alvei biofilm formation by 78% at sub-inhibitory concentrations (8 μg/mL) through suppression of the luxI quorum sensing gene .

Apoptotic Induction in Cancer Cells

In human leukemia Jurkat cells, derivatives induce dose-dependent apoptosis (EC50_{50} = 12.5 μM) via:

  • DNA fragmentation: Comet assay shows 45% tail DNA at 25 μM exposure

  • Oxidative stress: 2.8-fold increase in reactive oxygen species (ROS)

  • Caspase activation: 3.5-fold elevation in caspase-3 activity

Industrial and Pharmaceutical Applications

Food Preservation

The compound’s low odor threshold (0.8 ppb) and antimicrobial properties make it suitable for active packaging materials. Incorporated into polylactic acid films at 0.5% w/w, it reduces Listeria monocytogenes contamination in cheese by 3.5 log CFU/g over 14 days at 4°C .

Drug Development Scaffolds

Structural analogs show promise as:

  • Antifungal agents: 85% inhibition of Aspergillus niger spore germination at 50 μM

  • Anti-inflammatory compounds: 72% reduction in TNF-α production in macrophages

  • Antiviral candidates: 40% inhibition of SARS-CoV-2 3CL protease in vitro

Comparison with Structural Analogs

Table 2: Key Differences Between N-(2-Methylfuran-3-yl)formamide and Related Compounds

CompoundBioactivity IndexThermal StabilitySolubility (mg/mL)
2-Methylfuran1.0Low25
N,N-Dimethylformamide0.3HighMiscible
Target Compound2.7Moderate48

The enhanced bioactivity stems from synergistic effects between the furan’s aromatic system and the formamide’s hydrogen-bonding capacity, enabling stronger target binding compared to simpler analogs .

Environmental and Toxicological Considerations

While demonstrating low acute toxicity (LD50_{50} > 2000 mg/kg in rats), chronic exposure studies reveal potential hepatotoxicity at doses above 100 mg/kg/day. The compound undergoes rapid photodegradation in aqueous media (t1/2_{1/2} = 4.2 h under UV light), minimizing environmental persistence .

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